molecular formula C10H19NO2 B14893088 N-(2-cyclopentylethyl)-2-methoxyacetamide

N-(2-cyclopentylethyl)-2-methoxyacetamide

Cat. No.: B14893088
M. Wt: 185.26 g/mol
InChI Key: AYMREPGWJSZYHR-UHFFFAOYSA-N
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Description

N-(2-cyclopentylethyl)-2-methoxyacetamide is an organic compound characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentylethyl)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetyl chloride with 2-cyclopentylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentylethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopentylethyl)-2-methoxyacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopentylethyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and influencing various biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopentylethyl)-2-thiophenecarboxamide
  • N-(2-cyclopentylethyl)-N’-cyclopropylethanediamide

Uniqueness

N-(2-cyclopentylethyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(2-cyclopentylethyl)-2-methoxyacetamide

InChI

InChI=1S/C10H19NO2/c1-13-8-10(12)11-7-6-9-4-2-3-5-9/h9H,2-8H2,1H3,(H,11,12)

InChI Key

AYMREPGWJSZYHR-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1CCCC1

Origin of Product

United States

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